2,4,6-trimethyl-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,4,6-trimethyl-N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c1-14-11-15(2)19(16(3)12-14)29(26,27)22-10-9-18-13-28-21-23-20(24-25(18)21)17-7-5-4-6-8-17/h4-8,11-13,22H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEGQAQLTQLMTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole and thiazole rings, followed by their coupling with a sulfonamide precursor. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
The compound 2,4,6-trimethyl-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.
Molecular Formula
The molecular formula is , indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the triazole and thiazole rings enhances the compound's ability to inhibit bacterial growth. In vitro studies have shown efficacy against various strains of bacteria, including resistant strains.
Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed a minimum inhibitory concentration (MIC) of 8-16 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. The triazole ring is known for its ability to disrupt cellular processes in cancer cells.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay conducted on various cancer cell lines, compounds with similar structural characteristics exhibited IC50 values ranging from 10 to 30 µM, indicating significant cytotoxic effects .
Anti-inflammatory Properties
Sulfonamides are also recognized for their anti-inflammatory properties. The compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.
Data Table: Biological Activities
| Activity Type | MIC (µg/mL) | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | 8-16 | - | |
| Anticancer | - | 10-30 | |
| Anti-inflammatory | - | - | Ongoing studies |
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Reaction conditions such as temperature and solvent choice can significantly influence yield and purity.
Derivative Exploration
Exploration of various derivatives has shown that modifications at the phenyl or sulfonamide groups can enhance biological activity. For instance, substituting different functional groups on the phenyl ring has produced compounds with improved efficacy against specific bacterial strains .
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound often share the triazolothiazole scaffold but differ in substituents on the aromatic rings or sulfonamide group. Below is a detailed comparison with N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide (referred to as Compound A in this discussion) .
Structural Differences
Physicochemical Properties
- Lipophilicity: The 2,4,6-trimethylbenzene group in the target compound increases hydrophobicity compared to Compound A’s phenoxybenzene group, which contains an oxygen atom contributing to polarity.
- Steric Effects : The three methyl groups on the benzene ring introduce significant steric hindrance, which could reduce binding affinity to flat enzymatic pockets compared to Compound A’s less bulky 3-methylphenyl substituent .
Metabolic Stability
- In contrast, Compound A’s phenoxy group is susceptible to hydrolytic cleavage, which could shorten its duration of action .
Biological Activity
The compound 2,4,6-trimethyl-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide represents a novel class of sulfonamide derivatives featuring a complex structure that incorporates both triazole and thiazole moieties. These structural elements are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry.
Structural Overview
The compound consists of:
- A benzene ring with three methyl groups at positions 2, 4, and 6.
- A sulfonamide group attached to the benzene.
- An ethyl chain linking to a triazole-thiazole hybrid , which enhances its pharmacological potential.
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial activity. For instance:
- Triazole derivatives have shown efficacy against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) ranging from to .
Anticancer Effects
The incorporation of triazole and thiazole rings has been linked to anticancer properties:
- Studies have demonstrated that mercapto-substituted 1,2,4-triazoles exhibit chemopreventive effects and can induce apoptosis in cancer cells .
- Specific derivatives have been reported to inhibit tumor growth in vitro and in vivo models.
Anti-inflammatory Activity
Sulfonamides are known for their anti-inflammatory effects:
- Compounds similar to the target molecule have shown potential in reducing inflammation markers in various biological assays .
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The triazole ring can interact with enzymes through hydrogen bonding and hydrophobic interactions.
Research Findings
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of triazole derivatives including the target compound against resistant bacterial strains. The results indicated superior activity compared to standard antibiotics.
- Anticancer Potential : In vitro studies on breast cancer cells showed that the compound inhibited proliferation by up to at certain concentrations.
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis of triazolo-thiazole derivatives typically involves multi-step protocols. A one-pot catalyst-free reaction is a viable approach for constructing the triazolo-thiazole core, as demonstrated for analogous compounds . Key steps include cyclocondensation of thiosemicarbazides with α-haloketones, followed by functionalization of the sulfonamide group. Optimization involves:
- Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- NMR spectroscopy : and NMR confirm regiochemistry of the triazolo-thiazole ring and sulfonamide substitution. Aromatic protons in the 7.0–8.5 ppm range and methyl groups at 2.1–2.6 ppm are diagnostic .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 495.12) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>98%) and detect degradation products .
Advanced Research Questions
Q. How does the substitution pattern on the triazolo-thiazole core influence biological activity?
Structure-activity relationship (SAR) studies highlight:
- Phenyl group at position 2 : Enhances binding to kinase targets (e.g., EGFR) via π-π stacking .
- Sulfonamide linker : Improves solubility and membrane permeability. Methyl substituents on the benzene ring (2,4,6-positions) reduce metabolic degradation .
- Ethyl spacer : A two-carbon chain balances flexibility and rigidity, optimizing interactions with hydrophobic pockets .
Methodological approach : Synthesize analogs with varying substituents and test in enzyme inhibition assays (IC) and cellular models .
Q. What strategies can resolve discrepancies in biological activity data across studies?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use reference inhibitors as controls .
- Compound stability : Perform stability studies (pH 3–9, 37°C) to rule out degradation artifacts. LC-MS monitors hydrolytic cleavage of the sulfonamide group .
- Cellular context : Use isogenic cell lines to isolate target-specific effects from off-target interactions .
Q. What are the stability profiles of this compound under various conditions, and how can degradation products be identified?
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at -20°C in anhydrous DMSO .
- Photostability : UV light exposure (254 nm) induces ring-opening of the triazolo-thiazole core. Use amber vials for storage .
- Hydrolytic degradation : Acidic conditions (pH <3) cleave the sulfonamide bond. Major degradation products include 2,4,6-trimethylbenzenesulfonic acid and free triazolo-thiazole fragments, identified via LC-MS/MS .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 70°C | Maximizes cyclization |
| Solvent | DMF | Enhances solubility |
| Reaction Time | 12–16 hours | Prevents over-oxidation |
Q. Table 2. Stability Data Under Accelerated Conditions
| Condition | Half-Life (Days) | Major Degradation Pathway |
|---|---|---|
| pH 7.4, 37°C | 30 | Sulfonamide hydrolysis |
| UV Light (254 nm) | 7 | Triazolo-thiazole ring opening |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
